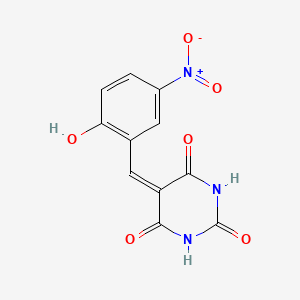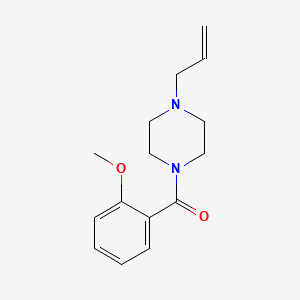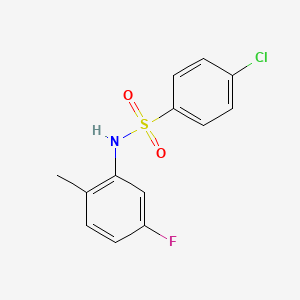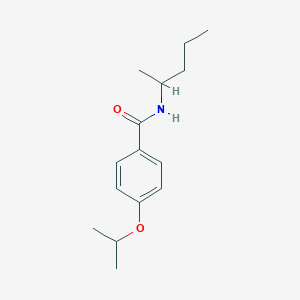![molecular formula C13H14Cl2N2O B5367189 3-[2-(2,3-dichloro-4-methylphenyl)-1H-imidazol-1-yl]propan-1-ol](/img/structure/B5367189.png)
3-[2-(2,3-dichloro-4-methylphenyl)-1H-imidazol-1-yl]propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(2,3-dichloro-4-methylphenyl)-1H-imidazol-1-yl]propan-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biotechnology. This compound is also known as propranolol, which is a beta-blocker drug used to treat various medical conditions such as hypertension, angina, and arrhythmia. However,
作用机制
The mechanism of action of 3-[2-(2,3-dichloro-4-methylphenyl)-1H-imidazol-1-yl]propan-1-ol is through its interaction with beta-receptors in the body. This compound binds to beta-receptors, which are located in the heart, lungs, and blood vessels, and inhibits the action of adrenaline and noradrenaline. This results in a decrease in heart rate and blood pressure, which helps to reduce the workload on the heart.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to have a significant impact on the cardiovascular system, as it reduces blood pressure and heart rate. It also has an effect on the respiratory system, as it can cause bronchoconstriction in some individuals. Additionally, this compound has been shown to have an impact on the central nervous system, as it can cross the blood-brain barrier and affect brain function.
实验室实验的优点和局限性
The advantages of using 3-[2-(2,3-dichloro-4-methylphenyl)-1H-imidazol-1-yl]propan-1-ol in laboratory experiments include its well-established mechanism of action and its ability to reduce heart rate and blood pressure. However, one of the limitations of using this compound is its potential to cause bronchoconstriction in some individuals, which can affect the respiratory system. Additionally, this compound can cross the blood-brain barrier and affect brain function, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 3-[2-(2,3-dichloro-4-methylphenyl)-1H-imidazol-1-yl]propan-1-ol. One potential area of research is the development of new beta-blockers that are more effective and have fewer side effects than current medications. Additionally, this compound could be used in the development of new treatments for other medical conditions, such as anxiety disorders and migraines. Furthermore, the impact of this compound on brain function could be further studied to better understand its potential applications in neurology and psychiatry.
Conclusion:
In conclusion, this compound is a chemical compound that has significant potential in scientific research. Its well-established mechanism of action and ability to reduce heart rate and blood pressure make it a valuable tool in cardiovascular research. However, its potential side effects on the respiratory system and brain function should be taken into consideration when using this compound in laboratory experiments. There are several future directions for research on this compound, including the development of new beta-blockers and the exploration of its potential applications in neurology and psychiatry.
合成方法
The synthesis of 3-[2-(2,3-dichloro-4-methylphenyl)-1H-imidazol-1-yl]propan-1-ol can be achieved through various methods. One of the commonly used methods is the reaction of 2,3-dichloro-4-methylbenzyl cyanide with 1,2-diaminopropane in the presence of a reducing agent such as sodium borohydride. This reaction yields this compound as a white crystalline powder.
科学研究应用
3-[2-(2,3-dichloro-4-methylphenyl)-1H-imidazol-1-yl]propan-1-ol has been extensively studied for its potential applications in scientific research. One of the significant applications of this compound is its use as a beta-blocker in cardiovascular research. This compound has been shown to reduce blood pressure and heart rate, making it an effective treatment for hypertension and other cardiovascular diseases.
属性
IUPAC Name |
3-[2-(2,3-dichloro-4-methylphenyl)imidazol-1-yl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O/c1-9-3-4-10(12(15)11(9)14)13-16-5-7-17(13)6-2-8-18/h3-5,7,18H,2,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFGHXBAQLUUQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C2=NC=CN2CCCO)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-methoxyphenyl)-4-{1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5367109.png)

![1'-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)spiro[chromene-2,3'-pyrrolidin]-4(3H)-one dihydrochloride](/img/structure/B5367122.png)

![N,N-diethyl-1-methyl-4-[(6-methylpyridin-2-yl)methyl]-1,4,9-triazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5367137.png)

![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B5367168.png)
![6-(1,3-benzodioxol-5-yl)-N-[3-(3,5-dimethylisoxazol-4-yl)propyl]nicotinamide](/img/structure/B5367170.png)
![4-pyrazin-2-yl-N-(pyridin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5367175.png)

![N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5367184.png)

